

# Spectroscopic Data of 4-Fluoroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	4-Fluoroaniline	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-fluoroaniline**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental methodologies, and illustrates the interplay of these analytical methods.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of **4-fluoroaniline** by providing information about the chemical environment of its hydrogen (<sup>1</sup>H), carbon (<sup>13</sup>C), and fluorine (<sup>19</sup>F) nuclei.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **4-fluoroaniline** exhibits signals corresponding to the aromatic protons and the amine protons. The aromatic region typically shows a complex splitting pattern due to proton-proton and proton-fluorine couplings.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-6	6.62	dd	J(H,H) = 8.6, J(H,F) = 4.5
H-3, H-5	6.89	t	J(H,H) = 8.0
-NH <sub>2</sub>	3.60	S	-

Data obtained in CDCl<sub>3</sub> at 400 MHz.

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of **4-fluoroaniline**. The carbon atoms exhibit distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

Carbon Assignment	Chemical Shift (δ) ppm	Coupling Constant (J) Hz
C-1	142.57	d, J(C,F) = 2.0
C-2, C-6	116.10	d, J(C,F) = 7.6
C-3, C-5	115.69	d, J(C,F) = 22.4
C-4	156.38	d, J(C,F) = 235.2

Data obtained in CDCl<sub>3</sub> at 100 MHz.

### <sup>19</sup>F NMR Data

<sup>19</sup>F NMR is particularly useful for fluorine-containing compounds. The chemical shift of the fluorine atom in **4-fluoroaniline** is sensitive to its electronic environment.

Nucleus	Chemical Shift (δ) ppm	Solvent
<sup>19</sup> F	-113.5	Neat



Referenced against CFCl<sub>3</sub>.

# Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **4-fluoroaniline** based on their characteristic vibrational frequencies.

Vibrational Mode	**Frequency (cm <sup>-1</sup> ) **	Intensity
N-H Stretch (asymmetric)	3480	Strong
N-H Stretch (symmetric)	3395	Strong
Aromatic C-H Stretch	3050	Medium
C=C Aromatic Stretch	1620, 1510	Strong
N-H Bend	1600	Medium
C-N Stretch	1280	Strong
C-F Stretch	1220	Strong
Aromatic C-H Bend	820	Strong

Data corresponds to a liquid film or KBr pellet.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-fluoroaniline**.

m/z	Relative Intensity (%)	Assignment
111	100	[M]+ (Molecular Ion)
84	~30	[M - HCN]+
83	~20	[M - H <sub>2</sub> CN]+
57	~15	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>



Data obtained by Electron Ionization (EI).

# Experimental Protocols NMR Spectroscopy

Sample Preparation: A solution of **4-fluoroaniline** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. The concentration should be around 0.1 - 0.2 M.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a field strength of 300-500 MHz for <sup>1</sup>H. For <sup>13</sup>C NMR, a proton-decoupled spectrum is acquired. For <sup>19</sup>F NMR, a dedicated fluorine probe or a broadband probe is used. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

### Infrared (IR) Spectroscopy

Thin Solid Film Method: A small amount of solid **4-fluoroaniline** (if in salt form) is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the spectrometer for analysis.

KBr Pellet Method: A few milligrams of **4-fluoroaniline** are ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is subsequently analyzed.

Neat Liquid Method: If **4-fluoroaniline** is in its liquid state, a drop is placed between two salt plates to create a thin liquid film for analysis.

### **Mass Spectrometry**

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.



Ionization: Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample molecules, causing them to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **4-fluoroaniline**.

# Spectroscopic Techniques Spectroscopic Techniques IR MS Derived Information Connectivity & Chemical Environment Molecular Structure Molecular Structure

Spectroscopic Analysis of 4-Fluoroaniline

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Caption: Workflow of Spectroscopic Analysis.



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